molecular formula C5H9ClN2O B613172 3,4-Dehydro-L-proline amide hydrochloride CAS No. 64869-59-6

3,4-Dehydro-L-proline amide hydrochloride

Cat. No. B613172
CAS RN: 64869-59-6
M. Wt: 148.59
InChI Key: NRDOQMABVJRPFF-WCCKRBBISA-N
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Description

3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .


Synthesis Analysis

The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .


Molecular Structure Analysis

The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .


Chemical Reactions Analysis

Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .

Scientific Research Applications

Enantioselective Catalysis

3,4-Dehydro-L-proline amide hydrochloride and its derivatives have been explored for their catalytic properties in enantioselective reactions. For instance, L-prolinamides, prepared from L-proline and various amines, have been found to be active catalysts in the direct aldol reaction of 4-nitrobenzaldehyde with acetone, showcasing moderate to high enantioselectivities (Tang et al., 2004). The enantioselectivity of these reactions is influenced by the hydrogen bond donor capacity of the amide N-H, hinting at a strategic approach for designing organic catalysts for asymmetric aldol reactions (Tang et al., 2004).

Impact on Conformational Properties

The conformational properties of peptides containing proline and its derivatives, including hydroxylated and methoxylated forms, have been extensively studied. These studies have shown that hydroxy substituents, particularly at the C-4 position, significantly influence the cis-trans isomerization of the central amide bond in the peptides, impacting their conformation and potentially their biological activity (Taylor et al., 2005).

Ligands for Asymmetric Transfer Hydrogenation

Chiral amino amide hydrochlorides derived from L-proline have been utilized as ligands in asymmetric transfer hydrogenation of prochiral ketones in aqueous media. These ligands have demonstrated excellent conversion rates and good enantioselectivities, showcasing their potential in synthetic and medicinal chemistry (Zhou & Wu, 2008).

Investigation of cis-trans-Amide Isomerism

The unique cis-trans-amide isomerism of proline residues and their analogues has been the subject of detailed investigations. Studies on 3,4-dehydroproline and its derivatives have provided insights into their physicochemical properties, such as the impact of the 3,4-double bond on amide rotational barriers and the equilibrium of trans/cis ratios in solution. These findings contribute to a deeper understanding of the roles of proline in chemical and biological systems (Kubyshkin & Budisa, 2016).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.

properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDOQMABVJRPFF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dehydro-L-proline amide hydrochloride

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